- Pincer Iron Hydride Complexes for Alkene Isomerization: Catalytic Approach to Trisubstituted (Z)-Alkenyl BoronatesACS Catalysis, 2021, 11(16), 10138-10147,
Cas no 91890-02-7 (4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane)

91890-02-7 structure
Nombre del producto:4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane
Número CAS:91890-02-7
MF:C10H19BO2
Megavatios:182.067663431168
MDL:MFCD22188201
CID:1059755
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Propiedades químicas y físicas
Nombre e identificación
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- (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane
- 2-[(E)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-(1-methyl-1-propenyl)-, (E)- (ZCI)
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-1-methyl-1-propenyl]- (9CI)
- 4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane (ACI)
- (E)-2-Butene-2-boronic acid pinacol ester
- (E)-2-Buten-2-ylboronic acid pinacol ester
- 4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane
-
- MDL: MFCD22188201
- Renchi: 1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7-
- Clave inchi: HEZPWTQUZJEVQF-FPLPWBNLSA-N
- Sonrisas: C(/B1OC(C)(C)C(C)(C)O1)(\C)=C/C
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM218870-1g |
(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-02-7 | 95% | 1g |
$736 | 2022-08-31 | |
TRC | T303610-2.5g |
4,4,5,5-Tetramethyl-2-[(1E)-1-methyl-1-propen-1-yl]-1,3,2-dioxaborolane |
91890-02-7 | 2.5g |
$ 1200.00 | 2023-09-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200010-50mg |
(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-02-7 | 98% | 50mg |
¥1364.00 | 2024-04-25 | |
eNovation Chemicals LLC | D268010-1g |
TRANS-4,4,5,5-Tetramethyl-2-(1-methyl-propenyl)-[1,3,2]dioxaborolane |
91890-02-7 | 97% | 1g |
$1185 | 2024-08-03 | |
eNovation Chemicals LLC | Y1009496-500mg |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 95% | 500mg |
$400 | 2024-07-28 | |
Advanced ChemBlocks | O32815-250MG |
(E)-2-(but-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
91890-02-7 | 95% | 250MG |
$350 | 2023-09-15 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0186P-250mg |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 97% | 250mg |
1908.1CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0186P-5g |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 97% | 5g |
¥20898.02 | 2025-01-21 | |
eNovation Chemicals LLC | Y1009496-50mg |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 95% | 50mg |
$195 | 2025-02-22 | |
eNovation Chemicals LLC | Y1009496-500mg |
(E)-2-Buten-2-ylboronic acid pinacol ester |
91890-02-7 | 95% | 500mg |
$400 | 2025-02-22 |
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Catalysts: Sodium triethylborohydride , 2688877-55-4 Solvents: Pentane , Tetrahydrofuran ; 2 h, rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 -
1.2 -
Referencia
- Stereoselective syntheses of alcohols, XXV. Generation of enol borates and their addition to aldehydesLiebigs Annalen der Chemie, 1987, (11), 977-85,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: tert-Butyllithium Solvents: Pentane , Tetrahydrofuran ; -78 °C; 30 min, -78 °C
1.2 -78 °C; 15 min, -78 °C; -78 °C → rt; 30 min, rt
1.2 -78 °C; 15 min, -78 °C; -78 °C → rt; 30 min, rt
Referencia
- Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component couplingChemical Communications (Cambridge, 2017, 53(36), 4922-4925,
Synthetic Routes 4
Condiciones de reacción
1.1 Catalysts: (OC-6-22)-Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: Tetrahydrofuran ; 16 h, 60 °C
Referencia
- Ru-catalyzed isomerization of ω-alkenylboronates towards stereoselective synthesis of vinylboronates with subsequent in situ functionalizationChemical Science, 2020, 11(23), 5944-5949,
Synthetic Routes 5
Condiciones de reacción
Referencia
- Product subclass 10: vinyloxyboranesScience of Synthesis, 2004, 6, 337-401,
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Raw materials
- 2-(but-1-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Butene, 2-bromo-,(2Z)- (9CI)
- Methoxyboronic acid pinacol ester
- 2-(but-3-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Magnesium, [(1Z)-1-methyl-1-propenyl]bromo-
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Preparation Products
4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane Literatura relevante
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
91890-02-7 (4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane) Productos relacionados
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:91890-02-7)4,4,5,5-Tetramethyl-2-(1E)-1-methyl-1-propen-1-yl-1,3,2-dioxaborolane

Pureza:99%
Cantidad:5g
Precio ($):2590.0